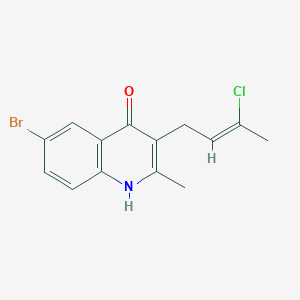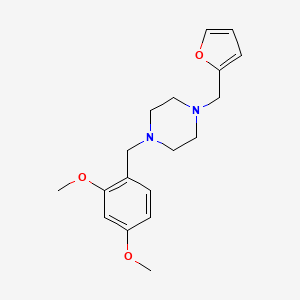
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide, also known as MPQC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPQC belongs to the class of quinolinecarboxamide compounds that have shown promising results in the treatment of various diseases.
作用机制
The mechanism of action of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to act through multiple pathways. N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the activity of various enzymes such as topoisomerase II, which is involved in DNA replication, and proteases, which are involved in viral replication. N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide also modulates the activity of various signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide also reduces oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. In addition, N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been shown to inhibit the replication of HIV-1 and hepatitis C virus.
实验室实验的优点和局限性
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively non-toxic, which makes it suitable for in vitro and in vivo studies. However, there are also limitations to using N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide in lab experiments. It has low solubility in water, which may limit its bioavailability. In addition, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
未来方向
There are several future directions for research on N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide. One area of interest is the development of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide derivatives with improved solubility and bioavailability. Another area of research is the identification of the specific pathways and targets through which N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide exerts its therapeutic effects. Furthermore, the potential use of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide in combination with other drugs or therapies for the treatment of various diseases should be explored. Overall, N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has shown promising results in scientific research and is a compound that warrants further investigation.
合成方法
The synthesis of N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide involves the reaction of 2-phenyl-4-quinolinecarboxylic acid with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide compound.
科学研究应用
N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been studied extensively for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, neurodegenerative disorders, and infectious diseases. N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-4-morpholinyl-2-phenyl-4-quinolinecarboxamide has demonstrated antiviral activity against HIV-1 and hepatitis C virus.
属性
IUPAC Name |
N-morpholin-4-yl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c24-20(22-23-10-12-25-13-11-23)17-14-19(15-6-2-1-3-7-15)21-18-9-5-4-8-16(17)18/h1-9,14H,10-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMOBYDJDCFBSLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970603 |
Source


|
| Record name | N-(Morpholin-4-yl)-2-phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5528-27-8 |
Source


|
| Record name | N-(Morpholin-4-yl)-2-phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50970603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~2~-(2,5-dimethylphenyl)-N~1~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5849476.png)

![N-(1,3-benzodioxol-5-ylmethylene)-1-[2-(1-pyrrolidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5849494.png)

![2-methyl-N-[2-(trifluoromethyl)phenyl]-3-furamide](/img/structure/B5849501.png)


![2-(3,4-dimethoxyphenyl)-N'-[(3-methoxybenzoyl)oxy]ethanimidamide](/img/structure/B5849511.png)
![N-(2,5-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5849523.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)


![5,7-dimethyl-3-[2-(4-methylphenyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5849563.png)